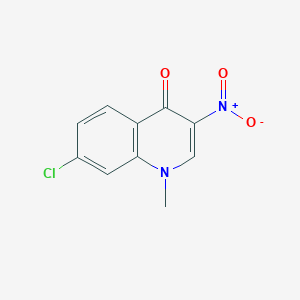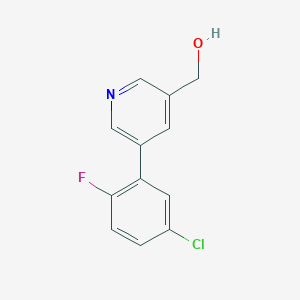
(5-(5-Chloro-2-fluorophenyl)pyridin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-(5-Chloro-2-fluorophenyl)pyridin-3-yl)methanol: is a chemical compound with the molecular formula C12H9ClFNO It is characterized by the presence of a pyridine ring substituted with a chloro and fluoro group on the phenyl ring and a methanol group on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(5-Chloro-2-fluorophenyl)pyridin-3-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted pyridine and phenyl precursors.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for yield and purity, with continuous monitoring and control of reaction parameters.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
(5-(5-Chloro-2-fluorophenyl)pyridin-3-yl)methanol: has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme kinetics and interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
作用機序
The mechanism of action of (5-(5-Chloro-2-fluorophenyl)pyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring can enhance binding affinity and specificity, while the methanol group can participate in hydrogen bonding interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.
類似化合物との比較
(5-(5-Chloro-2-fluorophenyl)pyridin-3-yl)methanol: can be compared with similar compounds such as:
(5-(3-Chloro-2-fluorophenyl)pyridin-3-yl)methanol: This compound has a similar structure but with different substitution patterns on the phenyl ring, which can affect its reactivity and applications.
(5-(2-Fluorophenyl)pyridin-3-yl)methanol: The absence of the chloro group in this compound can lead to different chemical properties and biological activities.
The uniqueness of This compound lies in its specific substitution pattern, which can confer distinct reactivity and binding characteristics compared to its analogs.
特性
CAS番号 |
1346692-13-4 |
|---|---|
分子式 |
C12H9ClFNO |
分子量 |
237.66 g/mol |
IUPAC名 |
[5-(5-chloro-2-fluorophenyl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C12H9ClFNO/c13-10-1-2-12(14)11(4-10)9-3-8(7-16)5-15-6-9/h1-6,16H,7H2 |
InChIキー |
HBDSQLMRDMHMAQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)C2=CN=CC(=C2)CO)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





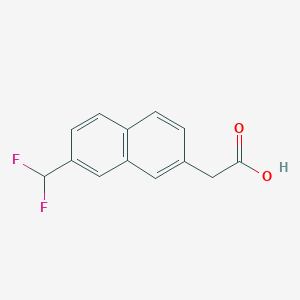
![10-Hydroxy-9-methoxy-6,7-dihydro-4H-pyrido[2,1-a]isoquinolin-4-one](/img/structure/B11871510.png)


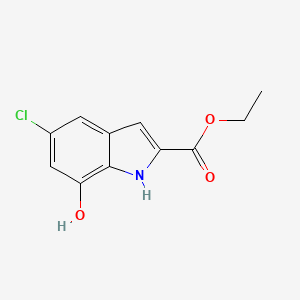
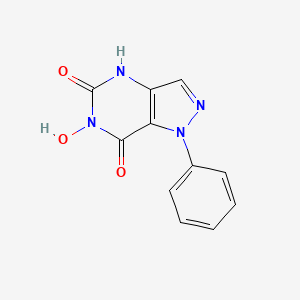

![N-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}-2,2,2-trifluoroacetamide](/img/structure/B11871550.png)

